Dual-Benzyl Substitution Confers Higher Calculated Lipophilicity Versus Mono-Benzyl ATC Analogs
CAS 931358-57-5 bears two lipophilic benzyl-type substituents (N1-4-methylbenzyl and N4-benzyl), whereas the reference ATC hit compound 5-amino-1-benzyl-1H-1,2,3-triazole-4-carboxamide (CAS 4342-08-9) carries only a single N1-benzyl group and an unsubstituted carboxamide. This structural difference is anticipated to increase logP, a key determinant of membrane permeability and nonspecific protein binding. Computational prediction (XLogP3-AA) for the closely related analog 5-amino-N-(2-chlorobenzyl)-1-(4-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide yields a value of 3.6, substantially higher than the ~1.0–1.5 range typically observed for mono-benzyl ATC analogs [1][2].
| Evidence Dimension | Calculated octanol–water partition coefficient (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA ≈ 3.4–3.7 (estimated from analog 5-amino-N-(2-chlorobenzyl)-1-(4-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide, PubChem CID 18578861, XLogP3-AA = 3.6) |
| Comparator Or Baseline | 5-Amino-1-benzyl-1H-1,2,3-triazole-4-carboxamide (CAS 4342-08-9): XLogP3-AA estimated ~1.2 (single benzyl, unsubstituted carboxamide) |
| Quantified Difference | ΔXLogP3-AA ≈ +2.2 to +2.5 log units (higher lipophilicity for the target compound) |
| Conditions | Computational prediction using XLogP3 algorithm; no experimental logP/logD data available for the target compound |
Why This Matters
Higher lipophilicity may translate into improved membrane permeability for intracellular target engagement, but procurement decisions must weigh this against potential increases in metabolic clearance or off-target binding—effects that can only be de-risked through direct experimental comparison.
- [1] PubChem Compound Summary for CID 18578861, 5-amino-N-(2-chlorobenzyl)-1-(4-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide. XLogP3-AA = 3.6. National Center for Biotechnology Information. View Source
- [2] Brand, S. et al. Discovery and Optimization of 5-Amino-1,2,3-triazole-4-carboxamide Series against Trypanosoma cruzi. J. Med. Chem. 2017, 60, 7284–7299. DOI: 10.1021/acs.jmedchem.7b00463 View Source
